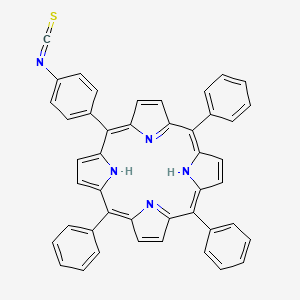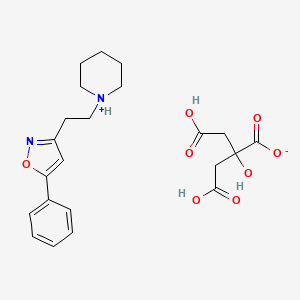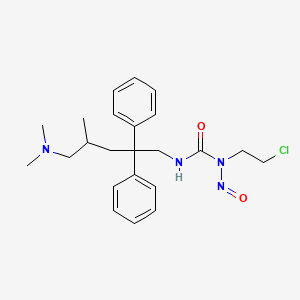
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate is a synthetic organic compound with a complex structure. It is known for its vibrant color and is often used in various scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate typically involves multiple steps, starting from simpler organic compounds. The process often includes the following steps:
Formation of the phenoxazine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of amino groups: Amino groups are introduced through nucleophilic substitution reactions.
Methylation and ethylation:
Formation of the perchlorate salt: The final step involves the reaction of the compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives.
科学的研究の応用
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of dyes and pigments.
作用機序
The mechanism of action of 7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may play a role in its biological activity. The exact pathways and molecular targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
7-Amino-3-phenylcoumarin: Another compound with similar structural features but different functional groups.
7-Diethylamino-3-formylcoumarin: Shares the amino and ethyl groups but has a different core structure.
Uniqueness
7-Amino-3-(ethylamino)-2-methylphenoxazin-5-ium perchlorate is unique due to its specific combination of functional groups and the phenoxazine core. This combination imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.
特性
CAS番号 |
84145-83-5 |
|---|---|
分子式 |
C15H16ClN3O5 |
分子量 |
353.76 g/mol |
IUPAC名 |
(7-amino-2-methylphenoxazin-3-ylidene)-ethylazanium;perchlorate |
InChI |
InChI=1S/C15H15N3O.ClHO4/c1-3-17-12-8-15-13(6-9(12)2)18-11-5-4-10(16)7-14(11)19-15;2-1(3,4)5/h4-8H,3,16H2,1-2H3;(H,2,3,4,5) |
InChIキー |
SSZWKCDUVHDBAR-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)N)C=C1C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


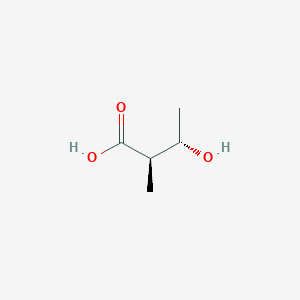

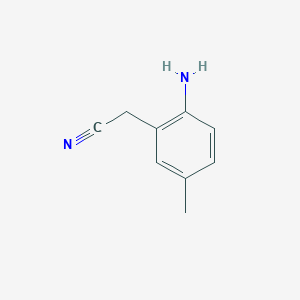


![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
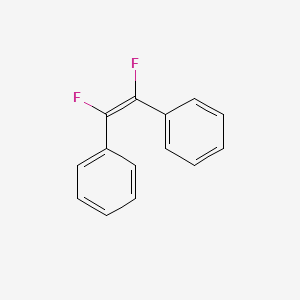
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
